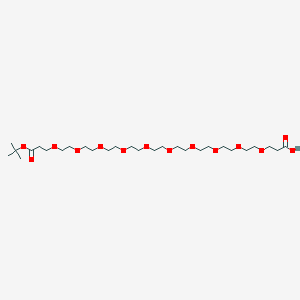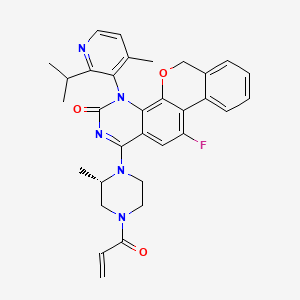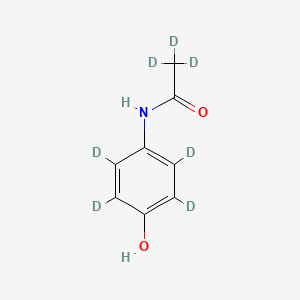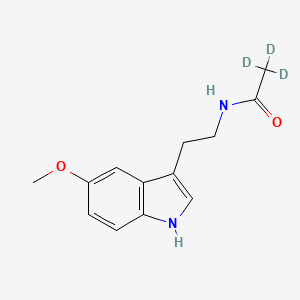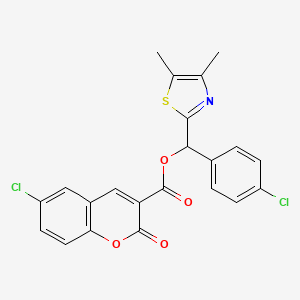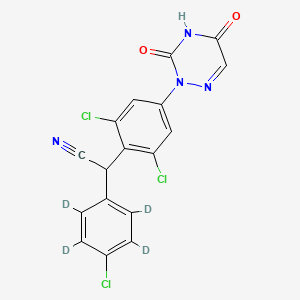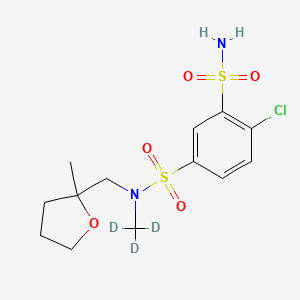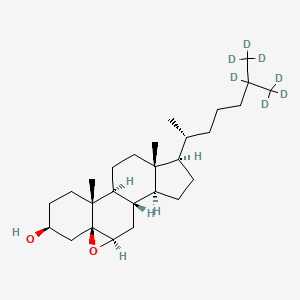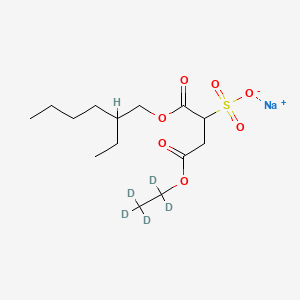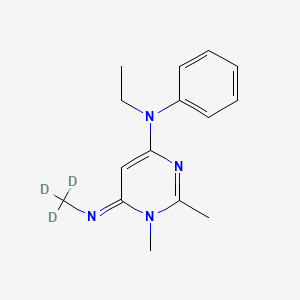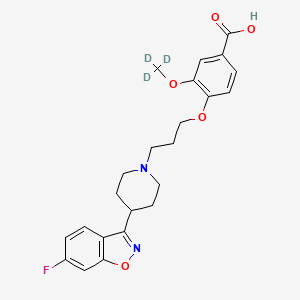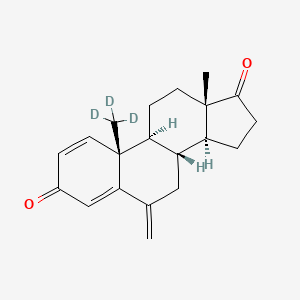
Exemestane-19-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Exemestane-19-d3 is a deuterium-labeled irreversible steroidal aromatase inhibitor. It is structurally related to natural androstenedione and acts as a false substrate for the enzyme aromatase (CYP19). This compound is primarily used in kinetic isotope effect studies of exemestane inhibition and as an internal standard in nuclear magnetic resonance (NMR) experiments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Exemestane-19-d3 involves the incorporation of deuterium atoms into the exemestane molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-quality, certified reference materials and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Exemestane-19-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of exemestane to its oxidized metabolites.
Reduction: Reduction to form active metabolites such as 17β-dihydroexemestane.
Substitution: Incorporation of deuterium atoms in place of hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Deuterated reagents and solvents are used to achieve the desired deuterium incorporation
Major Products:
17β-dihydroexemestane: An active metabolite formed through reduction.
17β-hydroxy-EXE-17-O-β-D-glucuronide: An inactive metabolite formed through glucuronidation
Aplicaciones Científicas De Investigación
Exemestane-19-d3 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in NMR experiments to study the kinetic isotope effects of exemestane inhibition.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of exemestane.
Medicine: Utilized in research focused on the treatment of estrogen receptor-positive breast cancer, particularly in postmenopausal women.
Industry: Applied in the development and quality control of pharmaceutical products containing exemestane
Mecanismo De Acción
Exemestane-19-d3 exerts its effects by irreversibly binding to the active site of the aromatase enzyme (CYP19), leading to permanent inhibition. Aromatase is responsible for converting androgens to estrogens in peripheral tissues. By inhibiting this enzyme, this compound effectively reduces estrogen levels, which is crucial in the treatment of estrogen receptor-positive breast cancer .
Comparación Con Compuestos Similares
Anastrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer.
Letrozole: Another non-steroidal aromatase inhibitor with similar applications.
Comparison: Exemestane-19-d3 is unique due to its deuterium labeling, which makes it particularly useful in kinetic isotope effect studies and as an internal standard in NMR experiments. Unlike anastrozole and letrozole, which are non-steroidal inhibitors, this compound is a steroidal inhibitor, providing a different mechanism of action and metabolic profile .
Propiedades
Fórmula molecular |
C20H24O2 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S)-13-methyl-6-methylidene-10-(trideuteriomethyl)-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1/i2D3 |
Clave InChI |
BFYIZQONLCFLEV-OAXLLPIKSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@]12C=CC(=O)C=C1C(=C)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


